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Compound of Interest

Compound Name: Isophysalin G

Cat. No.: B15594031

For Researchers, Scientists, and Drug Development Professionals

Isophysalin G, a member of the withanolide class of natural products isolated from plants of
the Physalis genus, has garnered interest for its potential biological activities. The precise
structural elucidation of this complex seco-steroid is fundamental for further research and
development. This technical guide provides a comprehensive overview of the spectroscopic
data and experimental protocols essential for the characterization of Isophysalin G.

Spectroscopic Data Summary

The structural confirmation of Isophysalin G relies on a combination of spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass
Spectrometry (MS), supplemented by Ultraviolet-Visible (UV-Vis) and Infrared (IR)
spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and
stereochemistry of Isophysalin G. The assignments for both *H and 3C NMR are critical for its
definitive identification. The structure of Physalin G was revised, and its NMR signals were
assigned by 2D-NMR for the first time in a notable study.[1]

Table 1: 3C NMR Spectroscopic Data for Isophysalin G
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Carbon No. Chemical Shift (6c) in ppm

Data unavailable in search results Data unavailable in search results

Table 2: 1H NMR Spectroscopic Data for Isophysalin G

Chemical Shift (6H) Lo Coupling Constant
Proton No. . Multiplicity .
in ppm (J) in Hz
H-7 4.43 dd 3.6,1.7
Other data ] ) ] ) ] )
Data unavailable in Data unavailable in Data unavailable in
unavailable in search
search results search results search results

results

Note: The complete 3C and *H NMR data tables are not fully available in the provided search
results. The referenced paper, "Chemical constituents from Physalis alkekengi and structural
revision of physalin G," contains a comprehensive Table 1 with 133C NMR data which should be
consulted for the complete assignment.[1] Key 2D NMR correlations such as HMBC and COSY
are also instrumental in these assignments.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRESIMS) is employed to determine the elemental
composition and exact mass of Isophysalin G, confirming its molecular formula. Tandem mass
spectrometry (MS/MS) provides valuable information about the fragmentation pattern, aiding in

the structural elucidation.

Table 3: Mass Spectrometry Data for Isophysalin G

Technique lonization Mode Observed m/z Molecular Formula
HRESIMS Data unavailable Data unavailable Data unavailable
MS/MS Fragments Data unavailable Data unavailable Data unavailable
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Note: A study on the biosynthesis of physalins utilized Physalin G as a standard and
investigated its MS/MS fragmentation behavior, which can be a valuable reference for its mass
spectrometric characterization.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
often indicating the presence of chromophores such as a,B3-unsaturated ketones.

Table 4: UV-Vis Spectroscopic Data for Isophysalin G

Solvent Amax (nm)

Data unavailable Data unavailable

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in the molecule
based on their characteristic vibrational frequencies.

Table 5: IR Spectroscopic Data for Isophysalin G

Functional Group Wavenumber (cm~12)

Data unavailable Data unavailable

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and verification of
spectroscopic data. The following sections outline the typical protocols for the spectroscopic
analysis of physalins like Isophysalin G.

NMR Spectroscopy

Sample Preparation: A few milligrams of purified Isophysalin G are dissolved in a deuterated
solvent (e.g., CDCIs, CDsOD, or (CD3)2CO) in a standard 5 mm NMR tube. The choice of
solvent is critical and should be reported.
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Instrumentation and Parameters: *H and 3C NMR spectra are typically recorded on a high-field
NMR spectrometer (e.g., 400, 500, or 600 MHz).

e 1H NMR: Standard parameters include a 30-degree pulse, an acquisition time of
approximately 3-4 seconds, and a relaxation delay of 1-2 seconds.

e 13C NMR: A proton-decoupled experiment is usually performed with a 45-degree pulse, a
longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans to improve the
signal-to-noise ratio.

e 2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters provided by the
spectrometer manufacturer are generally used, with optimization of mixing times and delays
as needed for the specific molecule.

Mass Spectrometry (HRESIMS)

Sample Preparation: A dilute solution of Isophysalin G is prepared in a suitable solvent, such
as methanol or acetonitrile, often with the addition of a small amount of formic acid or
ammonium acetate to promote ionization.

Instrumentation and Parameters: High-resolution mass spectra are obtained using a Q-TOF
(Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.

« lonization: Electrospray ionization (ESI) is a common technique for withanolides.

e Mass Analyzer: The instrument is operated in a high-resolution mode to achieve accurate
mass measurements (typically with an error of <5 ppm).

« MS/MS: For fragmentation studies, a precursor ion corresponding to the protonated
molecule [M+H]* or sodiated molecule [M+Na]* is isolated and subjected to collision-induced
dissociation (CID) with an inert gas like argon or nitrogen. The resulting fragment ions are
then mass-analyzed.

UV-Vis Spectroscopy

Sample Preparation: A solution of Isophysalin G of a known concentration is prepared in a UV-
transparent solvent (e.g., methanol or ethanol).
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Instrumentation and Parameters: A dual-beam UV-Vis spectrophotometer is used to record the
spectrum.

o Wavelength Range: Typically scanned from 200 to 400 nm.

e Blank: The spectrum of the pure solvent is recorded as a baseline and subtracted from the
sample spectrum.

o Data: The wavelength of maximum absorption (Amax) is reported.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet or as a
thin film. For the KBr pellet method, a small amount of the sample is ground with dry KBr and
pressed into a transparent disk.

Instrumentation and Parameters: A Fourier-transform infrared (FTIR) spectrometer is used to
record the spectrum.

o Wavelength Range: Typically scanned from 4000 to 400 cm~1.

e Background: A background spectrum of the empty sample compartment (or the pure KBr
pellet) is recorded and subtracted from the sample spectrum.

o Data: The positions of the major absorption bands (in cm~1) and their corresponding
functional group assignments are reported.

Visualization of Experimental Workflow

The logical flow of spectroscopic data interpretation for natural product characterization, such
as that for Isophysalin G, can be visualized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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